N-Acryloyl-2-méthylalanine

Vue d'ensemble

Description

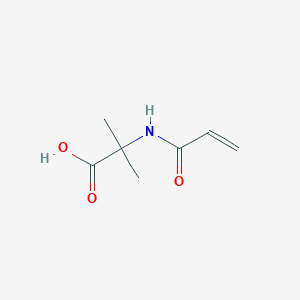

N-Acryloyl-2-methylalanine is a chemical compound with the molecular formula C7H11NO3 . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .

Synthesis Analysis

The synthesis of N-acryloyl-2-methylalanine involves the reaction of 2-methylalanine with acryloyl chloride . This process is typically carried out in a solution of sodium hydroxide, cooled to 0 °C using an ice bath . The solution is left at 0 °C under nitrogen for 1 hour until the dropwise addition of acryloyl chloride is complete .Molecular Structure Analysis

The molecular structure of N-Acryloyl-2-methylalanine is represented by the formula C7H11NO3 . This indicates that the molecule is composed of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

While specific chemical reactions involving N-Acryloyl-2-methylalanine are not detailed in the search results, the compound is known to participate in the synthesis of various polymers .Physical And Chemical Properties Analysis

N-Acryloyl-2-methylalanine has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da . Further physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

La N-Acryloyl-2-méthylalanine peut être utilisée pour créer des nanoparticules de magnétite fonctionnalisées par des azlactones hydrophiles. Ces nanoparticules peuvent être conjuguées à l'acide folique, qui est un agent de ciblage pour les cellules cancéreuses. Cela les rend appropriées pour une utilisation comme véhicules guidés magnétiquement pour la délivrance de médicaments, en particulier dans le traitement du cancer .

Imagerie biomédicale

Les nanoparticules fonctionnalisées par des azlactones peuvent également être utilisées en imagerie biomédicale. Le revêtement polymère sur les nanoparticules de magnétite empêche l'agglomération et fournit une fonctionnalité active pour le couplage avec les biomolécules, ce qui est essentiel pour des applications telles que l'imagerie par résonance magnétique (IRM) .

Immobilisation des enzymes et des protéines

Ces nanoparticules peuvent être utilisées pour l'immobilisation des enzymes et des protéines. La fonctionnalisation de la surface permet la fixation de diverses biomolécules, ce qui est crucial pour créer des environnements stables pour les enzymes et les protéines dans la recherche et les procédés industriels .

Purification des acides nucléiques

Les nanoparticules fonctionnalisées ont des applications dans la purification de l'acide ribonucléique (ARN) et de l'acide désoxyribonucléique (ADN). Leur capacité à se lier sélectivement à ces acides nucléiques les rend précieuses en génie génétique et en études de biologie moléculaire .

Thérapie génique

En thérapie génique, les nanoparticules peuvent être utilisées pour délivrer du matériel génétique dans les cellules. La fonctionnalité azlactone permet le couplage avec des acides nucléiques peptidiques (PNA), qui sont des analogues synthétiques de l'ADN et de l'ARN, facilitant ainsi les applications de thérapie génique .

Applications hémostatiques

Les polymères à base de this compound peuvent être transformés en éponges hémostatiques. Ces éponges sont conçues pour arrêter rapidement les saignements et sont particulièrement utiles en cas d'urgence médicale et de chirurgie .

Nanoréacteurs et modification de surface

Le composé est également essentiel dans la création de nanoréacteurs et à des fins de modification de surface. La stabilité des particules auto-assemblées basées sur des copolymères amphiphiliques, qui comprennent la this compound, est cruciale pour ces applications .

Nanoparticules thermosensibles

Enfin, la this compound est utilisée pour synthétiser des nanoparticules thermosensibles. Ces nanoparticules peuvent modifier leurs propriétés en réponse à la température, ce qui est particulièrement intéressant pour la libération contrôlée de médicaments et d'autres applications biomédicales dynamiques .

Mécanisme D'action

Mode of Action

The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .

Biochemical Pathways

The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .

Result of Action

The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .

Action Environment

The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .

Propriétés

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBFWDHYZMVTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314794 | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29513-50-6 | |

| Record name | NSC288647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

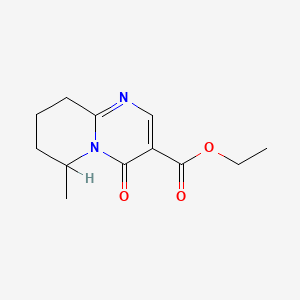

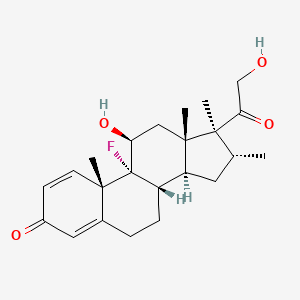

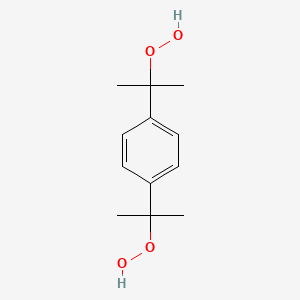

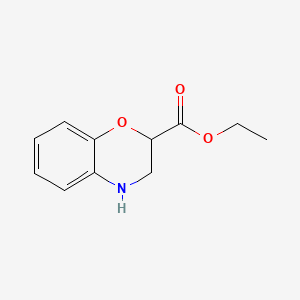

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)